molecular formula C15H18N2O3 B13916857 2-Ethyl-1-(oxolan-2-ylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid

2-Ethyl-1-(oxolan-2-ylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid

Cat. No.: B13916857
M. Wt: 274.31 g/mol
InChI Key: WSKVGRZOTYQHAE-UHFFFAOYSA-N
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Description

2-Ethyl-1-(oxolan-2-ylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid is a complex organic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-1-(oxolan-2-ylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-ethylbenzimidazole with oxirane derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents like acetic acid or chloroform and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-1-(oxolan-2-ylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Ethyl-1-(oxolan-2-ylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Ethyl-1-(oxolan-2-ylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

  • 1H-benzo[d]imidazol-2-yl(phenyl)methanone
  • Quinoxaline derivatives
  • Oxazolo[3,2-a]quinolin-5-ones

Uniqueness

2-Ethyl-1-(oxolan-2-ylmethyl)-1H-1,3-benzodiazole-5-carboxylic acid is unique due to its specific structural features, such as the presence of the oxolan-2-ylmethyl group and the carboxylic acid moiety. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

2-ethyl-1-(oxolan-2-ylmethyl)benzimidazole-5-carboxylic acid

InChI

InChI=1S/C15H18N2O3/c1-2-14-16-12-8-10(15(18)19)5-6-13(12)17(14)9-11-4-3-7-20-11/h5-6,8,11H,2-4,7,9H2,1H3,(H,18,19)

InChI Key

WSKVGRZOTYQHAE-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(N1CC3CCCO3)C=CC(=C2)C(=O)O

Origin of Product

United States

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